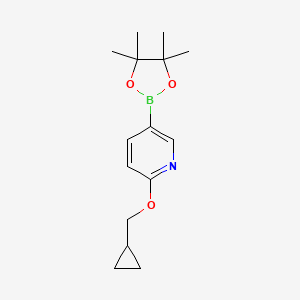

N-(4-Cyanophenyl)-3,4-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-Cyanophenyl)-3,4-difluorobenzamide" is not directly mentioned in the provided papers. However, related compounds with similar structural motifs, such as cyanophenyl groups and benzamide derivatives, are discussed. These compounds are of interest due to their diverse applications, including their use in probing protein structures, exhibiting solvatochromism and crystallochromism in fluorescence, and possessing antitumor activity . Additionally, the introduction of electron-withdrawing groups and perfluorinated phenyl rings in these compounds affects their mesomorphic and optical properties .

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves acylation reactions, Suzuki–Miyaura cross-coupling, and other specific reactions tailored to the desired functional groups . For instance, the synthesis of "N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide" was achieved through an acylation reaction using trifluoroacetic anhydride . Similarly, the synthesis of "4-[(4-Cyanophenyl)acetylenyl]-2,3,5,6-tetrafluorophenyl 4-n-alkoxybenzoates" involved a key Suzuki–Miyaura cross-coupling step .

Molecular Structure Analysis

X-ray diffraction methods and density functional theory (DFT) calculations are commonly used to determine and analyze the molecular structure of benzamide derivatives . These studies reveal the influence of intermolecular interactions, such as hydrogen bonding and π-π conjugation, on the stabilization of the crystal structure . The molecular geometry, including bond lengths, angles, and dihedral angles, is influenced by these interactions .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including intramolecular oxidative coupling and competitive cyclization . For example, the intramolecular oxidative coupling of substituted 4-hydroxyphenyl-N-phenylbenzamides can lead to the synthesis of spirooxindoles . The reaction of hexafluoropropene with 2-aminobenzamide demonstrates competitive cyclization, yielding different cyclized products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solvatochromism, crystallochromism, and mesomorphic behavior, are significantly affected by the presence of substituents and the molecular structure . The introduction of electron-withdrawing groups and perfluorinated phenyl rings can lead to intense fluorescence and the formation of nematic phases with a wide thermal range . These properties are crucial for their potential applications in materials science and medicinal chemistry.

Scientific Research Applications

Biosensor Development

A significant application of derivatives of N-(4-Cyanophenyl)-3,4-difluorobenzamide is in biosensor development. Karimi-Maleh et al. (2014) describe the use of a related compound, N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, in creating a highly sensitive biosensor. This biosensor, utilizing FePt/CNTs nanocomposite, effectively determines glutathione and piroxicam concentrations in various samples. The modified electrode showcased potent electron mediating behavior and precise analytical performance (Karimi-Maleh et al., 2014).

Liquid Crystal Technology

In the field of liquid crystal technology, derivatives of N-(4-Cyanophenyl)-3,4-difluorobenzamide are utilized to modify dielectric properties. Aleksandriiskaya et al. (2008) studied the effects of similar compounds, such as N-(3,4-dicyanophenyl)-4′-nonyloxybenzamide, on the dielectric properties of cyanobiphenyl liquid crystals. These compounds significantly influenced the dielectric anisotropy, birefringence, and orientational ordering of the liquid crystals, demonstrating their potential in electronic and optical device applications (Aleksandriiskaya et al., 2008).

Synthesis of Polyimides

Compounds related to N-(4-Cyanophenyl)-3,4-difluorobenzamide play a role in the synthesis of novel polyimides. Butt et al. (2005) synthesized new diamines including N-phenylbenzamides and polymerized them with various anhydrides. The resultant polymers, characterized by solubility in organic solvents and high thermal stability, have potential applications in high-performance materials (Butt et al., 2005).

Drug Synthesis and Antiviral Activity

N-Phenylbenzamide derivatives, which are structurally related to N-(4-Cyanophenyl)-3,4-difluorobenzamide, have been investigated for their antiviral properties. Ji et al. (2013) synthesized a series of these derivatives and found that one, in particular, showed promising activity against Enterovirus 71, a significant cause of viral infections. This suggests potential applications in the development of antiviral drugs (Ji et al., 2013).

properties

IUPAC Name |

N-(4-cyanophenyl)-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2N2O/c15-12-6-3-10(7-13(12)16)14(19)18-11-4-1-9(8-17)2-5-11/h1-7H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFJFXFBZWYJKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1358503.png)

![2-[(2-Methylphenyl)amino]propanohydrazide](/img/structure/B1358504.png)